2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide
Description
The compound 2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide is a benzamide derivative featuring a 1-methyl-1,2,3,4-tetrahydroquinoline moiety linked via a morpholine-containing ethyl spacer to a 2-ethoxy-substituted benzamide group. Its molecular formula is C₂₄H₂₉N₃O₃, with a molecular weight of 407.51 g/mol.
Properties
IUPAC Name |
2-ethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-3-31-24-9-5-4-8-21(24)25(29)26-18-23(28-13-15-30-16-14-28)20-10-11-22-19(17-20)7-6-12-27(22)2/h4-5,8-11,17,23H,3,6-7,12-16,18H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASYVRJIXZRLGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tetrahydroquinoline ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the ethoxy group: This step involves the ethylation of a hydroxyl group using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the morpholinoethyl side chain: This can be synthesized by reacting morpholine with an appropriate alkyl halide.
Coupling of the benzamide core: The final step involves the coupling of the synthesized intermediates with a benzoyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or morpholino groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential bioactive properties, including antimicrobial and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive core structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The benzamide core can interact with enzymes and receptors, modulating their activity. The tetrahydroquinoline and morpholinoethyl groups may enhance the compound’s binding affinity and specificity, leading to its bioactive effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-ethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide with structurally analogous compounds, focusing on molecular features, substituent effects, and inferred physicochemical properties:
Key Observations:
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to the trifluoromethyl group in ’s compound, which is more electronegative and metabolically stable .
Stereochemical Considerations :
- Chiral centers in analogs like ’s enantiomers highlight the importance of stereochemistry in biological activity, though data for the target compound’s enantiomers are unavailable .
Research Findings and Implications
- Structural Diversity: The target compound’s combination of ethoxybenzamide, morpholine, and tetrahydroquinoline distinguishes it from analogs with trifluoromethyl, bromo-furan, or thiazolo-triazole groups. These modifications suggest varied applications in drug discovery, such as kinase inhibition or CNS-targeted therapies.
- Synthetic Feasibility : and highlight scalable synthesis routes for related compounds, including chiral separation via supercritical fluid chromatography (SFC), which could be adapted for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
